Structure and properties of 6-Cyclopentyloxypyridine-3-methanol
Structure and properties of 6-Cyclopentyloxypyridine-3-methanol
Topic: Structure and properties of 6-Cyclopentyloxypyridine-3-methanol Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide / Whitepaper.
A Privileged Scaffold for Next-Generation PDE4 Inhibitors
Executive Summary
6-Cyclopentyloxypyridine-3-methanol (also known as [6-(cyclopentyloxy)pyridin-3-yl]methanol) is a critical heterocyclic building block in medicinal chemistry, specifically designed as a bioisostere for the 3-cyclopentyloxy-4-methoxyphenyl moiety found in first-generation phosphodiesterase 4 (PDE4) inhibitors like Rolipram and Piclamilast.
By replacing the benzene ring with a pyridine core, this scaffold offers improved aqueous solubility and distinct metabolic stability profiles while maintaining the critical hydrophobic interaction within the PDE4 catalytic pocket (specifically the Q-pocket). This guide details the structural properties, validated synthetic pathways, and mechanistic applications of this intermediate in modern drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | (6-(cyclopentyloxy)pyridin-3-yl)methanol |
| Common Synonyms | 2-Cyclopentyloxy-5-hydroxymethylpyridine; 6-Cyclopentyloxynicotinyl alcohol |
| Core Scaffold | Pyridine (2,5-substituted) |
| Key Precursor CAS | 916792-14-8 (Aldehyde analog: 6-cyclopentyloxypyridine-3-carbaldehyde) |
| Molecular Formula | |
| Molecular Weight | 193.24 g/mol |
Predicted Physicochemical Properties
Note: Experimental values may vary based on crystalline form; data below are calculated consensus values for the pure compound.
| Parameter | Value | Significance |
| LogP (Octanol/Water) | ~2.1 – 2.4 | Optimal lipophilicity for CNS penetration and cell permeability. |
| Topological Polar Surface Area (TPSA) | ~45 Ų | Indicates good oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors / Acceptors | 1 / 3 | Balanced for membrane transport and receptor binding. |
| Solubility | High in MeOH, DMSO, DCM; Low in Water | Requires organic co-solvents for stock preparation. |
| pKa (Pyridine N) | ~3.5 – 4.0 | The alkoxy group reduces basicity compared to unsubstituted pyridine. |
Structural Biology & Pharmacophore Logic
The design utility of 6-Cyclopentyloxypyridine-3-methanol lies in its ability to mimic the catechol ether pharmacophore of early PDE4 inhibitors while mitigating their side effects (e.g., emesis).
The "Bioisosteric Switch"
In the PDE4 active site, the cyclopentyloxy group occupies a distinct hydrophobic pocket (the "clamp" region).
-
Rolipram/Piclamilast: Use a benzene ring scaffold.
-
This Molecule: Uses a pyridine ring.[1][2][3][4][5][6][7][8]
-
Advantage: The pyridine nitrogen (N1) provides a potential hydrogen bond acceptor vector that is absent in the benzene analog, potentially altering binding kinetics or metabolic clearance (reducing CYP450 liability).
-
Visualization: Pharmacophore Mapping
The following diagram illustrates the structural logic of replacing the catechol core with the pyridine scaffold.
Figure 1: Bioisosteric relationship between the classical Rolipram scaffold and the Pyridine-based analog.
Synthetic Pathways & Protocols
The synthesis of 6-Cyclopentyloxypyridine-3-methanol is typically achieved via a two-step sequence starting from commercially available 6-chloronicotinic acid derivatives.
Validated Synthetic Route (The "Ester-Reduction" Method)
Step 1: Nucleophilic Aromatic Substitution (
)
Reaction: Conversion of Methyl 6-chloronicotinate to Methyl 6-(cyclopentyloxy)nicotinate.
-
Reagents: Cyclopentanol (1.2 eq), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Solvent: Anhydrous THF or DMF.
-
Conditions:
to Room Temperature (RT), atmosphere. -
Mechanism: The alkoxide generated from cyclopentanol attacks the electron-deficient C6 position of the pyridine ring, displacing the chloride.
Step 2: Reductive Conversion to Alcohol
Reaction: Reduction of the ester to the primary alcohol.
-
Reagents: Lithium Aluminum Hydride (
) or Sodium Borohydride ( ) with . -
Solvent: Anhydrous THF (for
) or MeOH/THF (for ). -
Conditions:
, slow addition.
Detailed Experimental Protocol (Bench-Scale)
Caution: All steps must be performed in a fume hood. NaH and
-
Preparation of Alkoxide: Suspend NaH (60% in oil, 1.1 eq) in dry THF at
. Dropwise add Cyclopentanol (1.1 eq). Stir for 30 min until evolution ceases. -
Substitution: Add a solution of Methyl 6-chloronicotinate (1.0 eq) in THF to the alkoxide mixture. Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup (Intermediate): Quench with water, extract with EtOAc, wash with brine, dry over
. Concentrate to yield the ester intermediate. -
Reduction: Dissolve the crude ester in dry THF. Cool to
. Add (1.5 eq) portion-wise. Stir for 2 hours. -
Quench & Isolation: Quench sequentially with water, 15% NaOH, and water (Fieser method). Filter the aluminum salts. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography (DCM:MeOH 95:5) to obtain 6-Cyclopentyloxypyridine-3-methanol as a colorless to pale yellow oil/solid.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow from chloronicotinate precursor.
Applications in Drug Development[2][7]
Target Class: PDE4 Inhibitors
This molecule serves as a "Head Group" or "Linker" intermediate. The hydroxymethyl group (-CH2OH) is typically converted into a leaving group (chloride, bromide, or mesylate) to couple with a "Tail Group" (e.g., a benzamide or pyridine-amide) via an ether or amine linkage.
-
Mechanistic Relevance: The cyclopentyloxy group provides high affinity for the PDE4 conformer involved in anti-inflammatory signaling (PDE4B/D subtypes), potentially separating efficacy from the emetic side effects associated with PDE4 inhibition.
-
Key Reference Drug: This structure is a pyridine analog of the Piclamilast side chain.
Analytical Characterization (Expected Data)
To validate the synthesis, researchers should look for the following spectral signatures:
-
1H NMR (
):- ~8.1 ppm (d, 1H, H-2 pyridine)
- ~7.6 ppm (dd, 1H, H-4 pyridine)
- ~6.7 ppm (d, 1H, H-5 pyridine)
- ~5.3 ppm (m, 1H, Cyclopentyl CH-O)
-
~4.6 ppm (s, 2H,
-OH) -
~1.6–2.0 ppm (m, 8H, Cyclopentyl
)
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store under inert atmosphere (
or Ar) at 2–8°C. The alcohol functionality can be prone to oxidation to the aldehyde (CAS 916792-14-8) if exposed to air over prolonged periods. -
Disposal: Dispose of as hazardous organic waste containing nitrogen heterocycles.
References
-
PubChem Compound Summary. (2025). 3-Pyridinemethanol (Core Scaffold Data). National Center for Biotechnology Information. Link
-
Matrix Fine Chemicals. (2025). Product Catalog: Pyridine Derivatives. (Reference for structural analogs and commercial availability of pyridine alcohols). Link
-
European Patent Office. (2003).[9] Method for producing hydroxymethylpyridine derivatives.[3][6][8] (General protocols for reducing pyridine esters to alcohols).[10] Link
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of PDE4 Inhibitors. (Contextual grounding for the cyclopentyloxy pharmacophore). Link
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